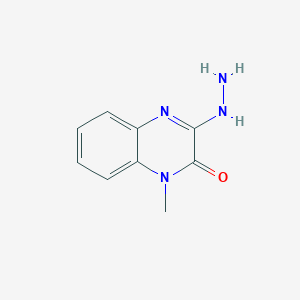

4-甲基-3-吡咯烷-1-基苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-Methyl-3-pyrrolidin-1-yl-benzoic acid, also known as MPB, is a synthetic organic compound with a wide range of applications in the field of scientific research. It is a versatile compound that has been used in a variety of experiments, ranging from drug development to the study of metabolic pathways. MPB has been studied extensively in recent years, and its applications in scientific research are becoming increasingly well-known.

科学研究应用

Drug Discovery and Development

The pyrrolidine ring, a core structure in “4-Methyl-3-pyrrolidin-1-yl-benzoic acid,” is widely used in medicinal chemistry due to its versatility and biological activity. It’s often incorporated into compounds for the treatment of human diseases . The unique structure allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of the molecule, influencing its biological profile .

Selective Androgen Receptor Modulators (SARMs)

Derivatives of pyrrolidine, such as “4-Methyl-3-pyrrolidin-1-yl-benzoic acid,” have been synthesized as SARMs. These compounds are optimized to modulate androgen receptors selectively, which can be beneficial for treating conditions like muscle wasting and osteoporosis .

Antimicrobial Agents

Pyrrolidinone derivatives exhibit significant antimicrobial activity. The incorporation of the pyrrolidine moiety into the benzoic acid framework can lead to the development of new antimicrobial agents with potential applications in treating various infections .

Anticancer Research

The pyrrolidine scaffold is also explored for its anticancer properties. Compounds with this structure have been evaluated against different cancer cell lines, including human malignant melanoma cells, showing promising antitumor activity .

Central Nervous System (CNS) Penetration

The structural features of pyrrolidine derivatives enable them to penetrate the blood-brain barrier, making them suitable candidates for CNS-targeted drug development. This property is crucial for designing drugs for neurological disorders .

Stereochemistry and Enantioselectivity

The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers, which can bind to enantioselective proteins in distinct ways. This aspect is critical for the development of drugs with specific biological profiles, as the spatial orientation of substituents can significantly impact drug efficacy .

属性

IUPAC Name |

4-methyl-3-pyrrolidin-1-ylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-9-4-5-10(12(14)15)8-11(9)13-6-2-3-7-13/h4-5,8H,2-3,6-7H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFIMETDAYDXAMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)O)N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20555527 |

Source

|

| Record name | 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-3-pyrrolidin-1-yl-benzoic acid | |

CAS RN |

107946-74-7 |

Source

|

| Record name | 4-Methyl-3-(pyrrolidin-1-yl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20555527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol](/img/structure/B1317618.png)

![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)

![N-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B1317632.png)